9,10-Distyrylanthracene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

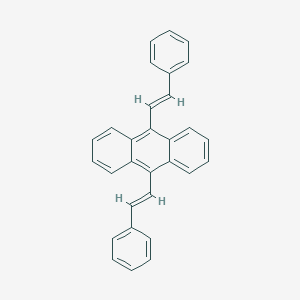

9,10-Distyrylanthracene, also known as this compound, is a useful research compound. Its molecular formula is C30H22 and its molecular weight is 382.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Bioimaging Applications

Fluorescent Nanoparticles

DSA derivatives have been utilized to create fluorescent nanoparticles with remarkable properties for bioimaging. Research indicates that nanoparticles formed from DSA exhibit intense fluorescence emission, good anti-photobleaching properties, and excellent stability and biocompatibility. These nanoparticles can be engineered into different morphologies such as nanorods and nanodots by adjusting the ultrasonication time during synthesis. For instance, studies have shown that by varying the water content in the solvent mixture, the size and shape of these nanoparticles can be controlled, making them suitable for long-term bioimaging applications .

Case Study: In Vitro Cell Imaging

In vitro experiments demonstrated that DSA-based nanorods could effectively label cells for imaging purposes without causing significant cytotoxicity. The ability to emit strong fluorescence allows for enhanced visibility in biological systems, facilitating studies in cellular dynamics and disease progression .

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

DSA has been identified as a promising material for OLEDs due to its excellent luminescent properties. The incorporation of DSA into OLEDs results in devices with high efficiency and stability. The AIE properties of DSA enhance the light-emission efficiency when the molecules aggregate in the solid state, which is beneficial for developing next-generation display technologies .

Thermally Activated Delayed Fluorescence (TADF)

Recent advancements have highlighted DSA's role in TADF materials. These materials can harvest triplet excitons efficiently, leading to improved performance in OLED applications. The unique structure of DSA allows for effective energy transfer processes that are critical for TADF mechanisms .

Photonic Materials

Supramolecular Assemblies

The ability of DSA to form supramolecular structures has been exploited to develop advanced photonic materials. For example, DSA has been used in the assembly of amphiphilic compounds that exhibit unique optical properties. These assemblies can be tailored for specific applications in sensors and light-harvesting systems .

Mechanofluorochromism

DSA derivatives also exhibit mechanofluorochromic behavior, where their luminescence changes under mechanical stress. This property can be harnessed in developing smart materials that respond to external stimuli, making them useful in sensors and security applications .

Environmental Sensing

Detection of Heavy Metals

DSA-based compounds have shown potential in environmental monitoring applications, particularly for detecting heavy metals like Pb²⁺ ions. The fluorescence turn-on mechanism allows for sensitive detection methods that can be applied in various environmental contexts .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Bioimaging | Fluorescent nanoparticles | High stability, biocompatibility, and intense fluorescence |

| Organic Electronics | OLEDs and TADF materials | High efficiency and enhanced light emission |

| Photonic Materials | Supramolecular assemblies | Tailored optical properties for sensors |

| Environmental Sensing | Heavy metal detection | Sensitive detection methods |

Eigenschaften

IUPAC Name |

9,10-bis[(E)-2-phenylethenyl]anthracene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-22H/b21-19+,22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOLNSMRZSCCFZ-FLFKKZLDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=C3C(=C(C4=CC=CC=C24)/C=C/C5=CC=CC=C5)C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.